(S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
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Overview
Description
(S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a tetrahydrofuran ring, a phenoxy group, and a chloroiodobenzyl moiety. Its unique structure makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-5-iodobenzyl chloride with phenol in the presence of a base to form the intermediate 2-(2-chloro-5-iodobenzyl)phenol. This intermediate is then reacted with tetrahydrofuran under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-iodo-1-chloro-2-(4-tetrahydrofuran-3-yloxy-benzyl)-benzene
- (3S)-3-[4-(2-chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran
Uniqueness
(S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H16ClIO2 |
---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(3S)-3-[2-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane |
InChI |
InChI=1S/C17H16ClIO2/c18-16-6-5-14(19)10-13(16)9-12-3-1-2-4-17(12)21-15-7-8-20-11-15/h1-6,10,15H,7-9,11H2/t15-/m0/s1 |
InChI Key |
IHCNXNNZQRIJEV-HNNXBMFYSA-N |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=CC=C2CC3=C(C=CC(=C3)I)Cl |
Canonical SMILES |
C1COCC1OC2=CC=CC=C2CC3=C(C=CC(=C3)I)Cl |
Origin of Product |
United States |
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